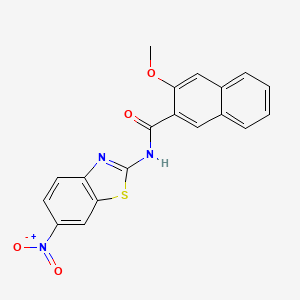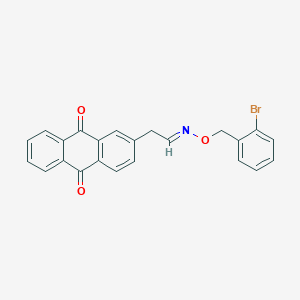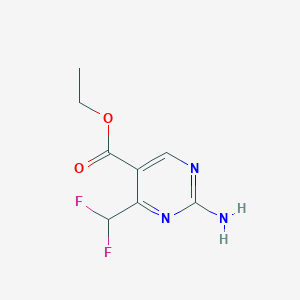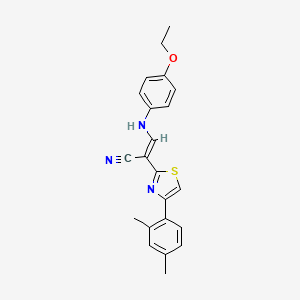![molecular formula C17H23N3O4S2 B2779327 (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1058251-07-2](/img/structure/B2779327.png)
(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of a piperidine derivative with a thiazole moiety. Detailed synthetic routes and reaction conditions can be found in the literature .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring fused to a thiazole ring. The “Z” configuration indicates the geometry around the double bond. The 4-methoxy and 3,7-dimethyl substituents contribute to its overall shape and reactivity. Computational studies and X-ray crystallography can provide further insights into its 3D structure and conformation .
Chemical Reactions Analysis
Studies have explored the reactivity of this compound with various electrophiles and nucleophiles. Functional group modifications, such as acylation or alkylation, can be achieved under specific reaction conditions. Investigating its reactivity profile is crucial for understanding its potential applications .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Evaluation
- A study by Brown-Proctor et al. (1999) evaluated 6-methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole, a compound with a similar structural motif, as a reversible inhibitor of acetylcholinesterase (AChE) with a high affinity, indicating the potential for similar compounds to be synthesized and evaluated for neurological applications (Brown-Proctor et al., 1999).
Antibacterial and Anti-inflammatory Agents
- Abu-Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone with anti-inflammatory and analgesic properties, highlighting the potential of structurally related compounds for the development of new therapeutic agents (Abu-Hashem et al., 2020).
Anticancer Activity
- Turov (2020) discussed the anticancer activity of polyfunctional substituted 1,3-thiazoles, suggesting that compounds with similar structures, such as piperazine substituents, may exhibit significant anticancer properties (Turov, 2020).
Photosensitizers for Photodynamic Therapy
- Pişkin et al. (2020) explored the synthesis and characterization of new zinc phthalocyanine compounds with high singlet oxygen quantum yields for photodynamic therapy, indicating the importance of molecular design in developing effective photosensitizers (Pişkin et al., 2020).
Molecular Interaction Studies
- Shim et al. (2002) investigated the molecular interactions of a cannabinoid receptor antagonist, highlighting the importance of structural modifications for binding affinity and activity, which is relevant for the design of compounds with specific receptor targets (Shim et al., 2002).
Safety and Hazards
Propriétés
IUPAC Name |
N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-1-methylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S2/c1-11-7-8-13(24-3)14-15(11)25-17(19(14)2)18-16(21)12-6-5-9-20(10-12)26(4,22)23/h7-8,12H,5-6,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQWFWUXZIXWLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3CCCN(C3)S(=O)(=O)C)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2779245.png)
![2-Chloro-1-[4-[(5-cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B2779246.png)
![N-(4-fluorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2779247.png)
![1-[3-(Difluoromethoxy)phenyl]-2-[(1-methylpiperidin-4-yl)amino]ethan-1-ol](/img/structure/B2779248.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2779252.png)





![2-[(4-Fluorophenyl)methoxy]pyridine](/img/structure/B2779259.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2779267.png)